
4-(2-Chloro-1,2-diphenylethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-1,2-diphenylethenyl)phenol contains a total of 39 bonds, including 24 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Biodegradation of Diphenyl Ether Derivatives : Sphingomonas sp. strain SS3 can degrade diphenyl ether and its derivatives, including monohalogenated ones, as sole carbon and energy sources. This includes compounds structurally related to 4-(2-Chloro-1,2-diphenylethenyl)phenol (Schmidt et al., 1992).
Priority Phenolic Compounds in Water and Industrial Effluents : Research on the determination of phenolic compounds in water, including halogenated phenols, which are structurally similar to this compound (Castillo et al., 1997).
Use in Blocked Polyisocyanates : Phenols with electron-withdrawing substituents are important as blocking agents for isocyanates. These blocked polyisocyanates have applications in producing heat-cured polyurethane products (Kalaimani et al., 2016).
Adsorption Studies Using Activated Carbon Fibers : The adsorption behavior of various substituted phenols, which are structurally related to this compound, on activated carbon fibers has been studied (Liu et al., 2010).
Synthesis of Carbon-14 Labeled Clomiphene : Clomiphene, a nonsteroidal triphenylethylene derivative which includes the structure of this compound, has been synthesized with carbon-14 labeling for research purposes (Rao et al., 1985).
Wastewater Treatment Using Manganese Oxidizing Bacteria : A study investigated the removal of phenolic compounds, including those similar to this compound, in wastewater treatment using manganese oxidizing bacteria (Wang et al., 2019).
Properties
IUPAC Name |
4-(2-chloro-1,2-diphenylethenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKUFVAKHXHHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
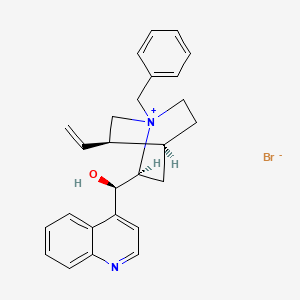
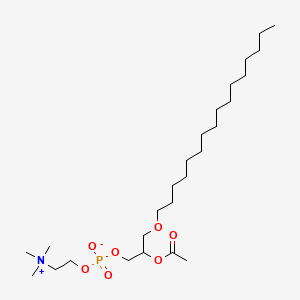
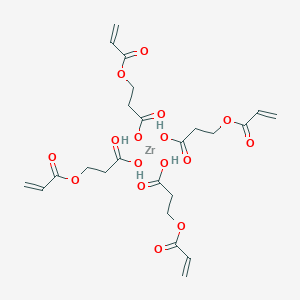

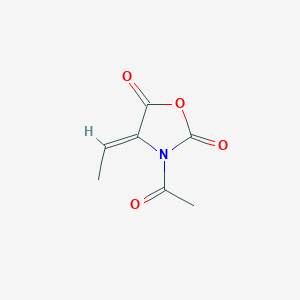
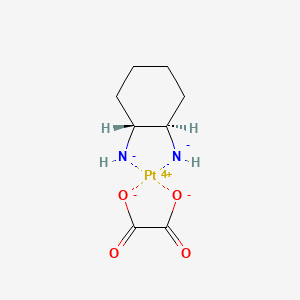
![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

